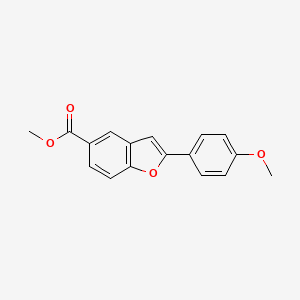

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-14-6-3-11(4-7-14)16-10-13-9-12(17(18)20-2)5-8-15(13)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBFLMBYRWQZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules and study various reaction mechanisms. Its unique substitution pattern allows for diverse chemical transformations, including:

- Oxidation : The compound can be oxidized to form quinones.

- Reduction : Reduction reactions can convert the ester group into alcohols.

- Substitution reactions : Electrophilic and nucleophilic substitutions can introduce various functional groups.

Biology

The compound exhibits significant biological activities , particularly in antimicrobial and anticancer research. Several studies have highlighted its potential:

- Antimicrobial Activity : A study demonstrated that derivatives of methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the following table:

| Pathogen | MIC Value (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 3.12 |

| Mycobacterium tuberculosis | <0.60 |

The presence of the methoxy group significantly enhances its antimicrobial efficacy .

- Anticancer Properties : Research indicates that benzofuran derivatives, including methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate, possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against ovarian cancer cells .

Medicine

In medicinal chemistry, methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate is being explored as a potential pharmacophore for drug design. Its ability to interact with biological targets makes it a candidate for treating diseases such as tuberculosis and cancer:

- Tuberculosis Treatment : A study highlighted the synthesis of inhibitors targeting Mycobacterium protein tyrosine phosphatase B (mPTPB), which plays a crucial role in mycobacterial survival within host cells. Compounds based on the benzofuran scaffold exhibited high potency against mPTPB, indicating their potential for developing new tuberculosis therapies .

Case Studies and Research Findings

Several studies have documented the biological activities of methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate and its derivatives:

- Antimicrobial Activity Study : A series of compounds derived from this scaffold were tested against various bacterial strains, showing significant activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Activity Evaluation : Compounds were screened against human ovarian cancer cell lines, revealing IC50 values that suggest strong anticancer potential .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

Electron-Withdrawing/Donating Groups : The chloro-substituted analog () introduces an electron-withdrawing group, enhancing lipophilicity and possibly metabolic stability compared to methoxy groups .

Steric Effects : Compound 4r () incorporates a phenethyl group at C3, which may hinder rotational freedom and affect intermolecular interactions .

Multi-Substituted Derivatives : Compound 87 () features a 3,5-dimethoxyphenyl group, demonstrating the feasibility of introducing bulky substituents via sequential couplings .

Physical and Chemical Properties

- Melting Points : Analogs with alkyl/aryl substituents (e.g., 4r, 4t) exhibit lower melting points (69–75°C), likely due to reduced crystallinity compared to polar derivatives like the dihydrobenzofuran compound () .

- Solubility : The 2-methoxyethyl ester in may improve aqueous solubility relative to methyl esters, critical for pharmacokinetic optimization .

Biological Activity

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate, are known for their significant pharmacological properties. They exhibit a wide range of biological activities such as:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Potential to inhibit the proliferation of cancer cells.

- Anti-inflammatory : Ability to reduce inflammation in various models.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate has shown promising results against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Candida albicans | 8 μg/mL |

In a study by Yempala et al., compounds with a methoxy group at the para position exhibited enhanced antibacterial activity compared to their unsubstituted counterparts . The presence of the methoxy group is believed to enhance lipophilicity, facilitating better interaction with microbial membranes.

Anticancer Activity

The anticancer properties of methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate have been evaluated in various cancer cell lines. The compound has been found to exhibit selective cytotoxicity against human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.0 |

| A549 (lung cancer) | 4.5 |

Research indicates that the compound's mechanism of action may involve the inhibition of tubulin polymerization, similar to other benzo[b]furan derivatives . This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate have also been documented. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. The following modifications have been identified as beneficial:

- Methoxy Substitution : Enhances antimicrobial and anticancer activity.

- Positioning of Functional Groups : The location of substituents on the benzofuran ring influences potency; for instance, para-substituted phenyl groups generally yield better activity than ortho-substituted ones .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives against Mycobacterium tuberculosis, revealing that methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate was among the most potent compounds tested, with an MIC comparable to established antibiotics .

- Cancer Cell Line Studies : In a comparative study using multiple human cancer cell lines, methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate showed superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate, and what key reaction conditions are required?

The synthesis typically involves constructing the benzofuran core via cyclization, followed by introducing substituents. For example:

- Benzofuran formation : Cyclization of aryl propargyl ethers or oxidative coupling of phenolic precursors, often using catalysts like NaH in THF or acid-mediated conditions .

- Substituent introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenyl group.

- Esterification : Reaction with methyl chlorides or transesterification under basic conditions to finalize the carboxylate group . Key challenges include regioselectivity in cyclization and purification of intermediates.

Q. Which spectroscopic techniques are commonly employed for characterizing benzofuran derivatives, and what structural insights do they provide?

- 1H/13C NMR : Assigns substituent positions on the benzofuran core. For example, methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for verifying synthetic intermediates .

- IR spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the primary research applications of methyl-substituted benzofuran carboxylates in medicinal chemistry?

These compounds are explored as:

- Enzyme inhibitors : Their planar benzofuran core and electron-rich substituents enable interactions with active sites (e.g., kinases, cytochrome P450) .

- Antimicrobial agents : Methoxy and ester groups enhance lipophilicity, improving membrane penetration .

- Fluorescent probes : Conjugated systems derived from benzofurans exhibit tunable emission for bioimaging .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of benzofuran derivatives with electron-donating substituents?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Catalyst tuning : Pd-based catalysts for cross-coupling reactions minimize side products. For example, Pd(PPh3)4 enhances Suzuki-Miyaura coupling efficiency .

- Temperature control : Low temperatures (0–5°C) during cyclization reduce decomposition .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) resolves closely eluting esters .

Q. What strategies resolve conflicting NMR and mass spectrometry data when characterizing complex benzofuran esters?

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings .

- Isotopic labeling : Incorporation of deuterated methoxy groups simplifies splitting patterns .

- High-resolution MS/MS : Differentiates isobaric fragments (e.g., ester vs. ketone fragments) via collision-induced dissociation .

Q. How do computational methods aid in predicting the reactivity and regioselectivity of benzofuran carboxylate derivatives?

- DFT calculations : Model transition states to predict favored cyclization pathways (e.g., [3,3]-sigmatropic rearrangements) .

- Molecular docking : Screens potential biological targets by simulating interactions between the carboxylate group and protein active sites .

- Hammett plots : Correlates substituent electronic effects (σ values) with reaction rates for optimized synthetic planning .

Q. What are the challenges in determining the crystal structure of Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate using X-ray diffraction, and how can refinement protocols address these?

- Disorder in substituents : The methoxy and ester groups may exhibit rotational disorder. Partial occupancy modeling in software like SHELXL refines these positions .

- Twinned crystals : Use of PLATON or TWINLAW identifies twin laws, and SHELXL’s TWIN command applies corrections .

- Weak diffraction : Data collection at synchrotron sources (λ ≈ 0.7–1.0 Å) improves resolution for accurate bond-length measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.